ZL170
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZL170 is a natural inhibitor of TGFß/BMP signaling in triple-negative breast cancer (TNBC). This compound suppresses tumor epithelial-mesenchymal transition (EMT), stemness and metastasis.
Scientific Research Applications
Tumor Treatment and Metastasis Inhibition
ZL170 has shown promising results in the context of cancer treatment, particularly in triple-negative breast cancer (TNBC). It functions as a natural small-molecule compound capable of suppressing tumor epithelial-mesenchymal transition (EMT), stemness, and metastasis by specifically targeting TGFβ/BMP signaling pathways in TNBC cells. In vitro, this compound significantly inhibited cell proliferation, EMT, stemness, invasion, and migration. Additionally, in vivo studies demonstrated its potential in hindering osteolytic bone metastasis and xenograft tumor growth without causing toxicity to vital organs in tumor-bearing nude mice. It also effectively impeded primary tumor growth and lung metastases in MMTV-PyMT transgenic mice, indicating its potential as a potent anti-metastatic agent, possibly in combination with cytotoxic drugs for the treatment of advanced metastatic cancers (Di et al., 2019).
Immunomodulation
This compound has been studied for its immunomodulatory properties. Specifically, it has been identified as a selective phosphodiesterase 4 (PDE4) inhibitor known as Zl-n-91. This inhibitor effectively suppresses IL-17 production by human memory Th17 cells, cells that are highly proinflammatory and involved in the immunopathogenesis of severe autoimmune diseases. The addition of Zl-n-91 to cultures of PBMCs and purified CD4(+) T cells resulted in the suppression of IL-17 production at both the protein and mRNA levels. The inhibitor operates by hindering the activation, proliferation, and division of CD4(+) T cells, suggesting its potential beneficial effects in the treatment of IL-17-related autoimmune diseases (Ma et al., 2008).
Properties
Molecular Formula |
C15H11NO4 |
---|---|
Molecular Weight |
269.26 |
IUPAC Name |
(E)-3-(3,4-Dihydroxybenzylidene)-5-hydroxyindolin-2-one |
InChI |
InChI=1S/C15H11NO4/c17-9-2-3-12-10(7-9)11(15(20)16-12)5-8-1-4-13(18)14(19)6-8/h1-7,17-19H,(H,16,20)/b11-5+ |
InChI Key |
IZSVICKRWYJKLA-VZUCSPMQSA-N |
SMILES |
O=C1NC2=C(C=C(O)C=C2)/C1=C\C3=CC=C(O)C(O)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ZL-170; ZL 170; ZL170 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.